molecular formula C10H15NS B13300849 (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine

(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine

Katalognummer: B13300849
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: GYHVXFSHKLOPPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine is a compound that features a cyclopropylmethyl group attached to a 1-(thiophen-2-YL)ethylamine structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 1-(thiophen-2-YL)ethylamine under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine is unique due to the combination of the cyclopropylmethyl and 1-(thiophen-2-YL)ethylamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

N-(cyclopropylmethyl)-1-thiophen-2-ylethanamine

InChI

InChI=1S/C10H15NS/c1-8(10-3-2-6-12-10)11-7-9-4-5-9/h2-3,6,8-9,11H,4-5,7H2,1H3

InChI-Schlüssel

GYHVXFSHKLOPPD-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CS1)NCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.